molecular formula C11H12BNO2 B14076221 (4-Cyano-2-cyclopropyl-6-methylphenyl)boronic acid

(4-Cyano-2-cyclopropyl-6-methylphenyl)boronic acid

Cat. No.: B14076221
M. Wt: 201.03 g/mol
InChI Key: DRVWNZFBEODGDH-UHFFFAOYSA-N
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Description

(4-Cyano-2-cyclopropyl-6-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyano, cyclopropyl, and methyl groups. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-2-cyclopropyl-6-methylphenyl)boronic acid typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes the selection of appropriate solvents, catalysts, and reaction parameters to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-2-cyclopropyl-6-methylphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Cyano-2-cyclopropyl-6-methylphenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyano-2-cyclopropyl-6-methylphenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in many catalytic processes, including the Suzuki-Miyaura coupling reaction, where the boronic acid transfers its organic group to a palladium catalyst, enabling the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenylboronic acid
  • 2-Methyl-4-cyanophenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

(4-Cyano-2-cyclopropyl-6-methylphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C11H12BNO2

Molecular Weight

201.03 g/mol

IUPAC Name

(4-cyano-2-cyclopropyl-6-methylphenyl)boronic acid

InChI

InChI=1S/C11H12BNO2/c1-7-4-8(6-13)5-10(9-2-3-9)11(7)12(14)15/h4-5,9,14-15H,2-3H2,1H3

InChI Key

DRVWNZFBEODGDH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1C)C#N)C2CC2)(O)O

Origin of Product

United States

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